molecular formula C19H19Cl2N5O3 B2592550 2-[(2,4-Dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 919008-58-5

2-[(2,4-Dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2592550
CAS No.: 919008-58-5
M. Wt: 436.29
InChI Key: BTIAHSNRPDNCPB-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxypropyl chain, and a purinoimidazole core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting with the preparation of the purinoimidazole core This core can be synthesized through a series of condensation reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the dichlorophenyl moiety.

Scientific Research Applications

2-[(2,4-Dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,4-Dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione: shares similarities with other purinoimidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

919008-58-5

Molecular Formula

C19H19Cl2N5O3

Molecular Weight

436.29

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H19Cl2N5O3/c1-11-9-25-15-16(22-18(25)24(11)6-3-7-27)23(2)19(29)26(17(15)28)10-12-4-5-13(20)8-14(12)21/h4-5,8-9,27H,3,6-7,10H2,1-2H3

InChI Key

BTIAHSNRPDNCPB-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C

solubility

not available

Origin of Product

United States

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